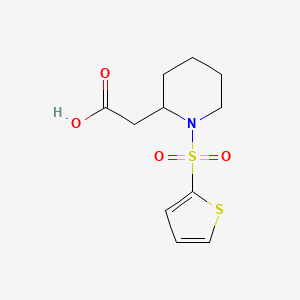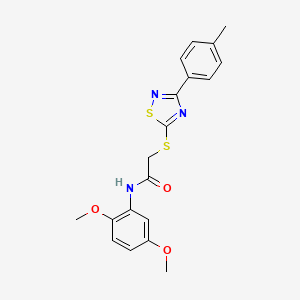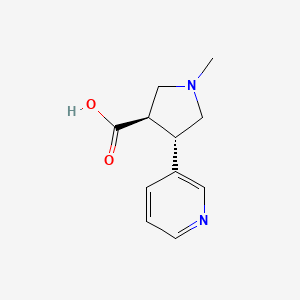
2-(Difluoromethyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridin-4-ols, such as this compound, can be achieved through a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids . This approach provides a flexible method for creating highly substituted pyridin-4-ol derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a new and flexible three-component approach to highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, in particular for palladium-catalyzed processes .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
A study focuses on the variability in the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting their preparation, properties, and applications in creating complex compounds. These compounds show significant interest due to their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Environmental Impact and Degradation
Research on the microbial degradation of polyfluoroalkyl chemicals, including those containing fluorinated moieties similar to 2-(Difluoromethyl)pyridin-4-ol, discusses their widespread use, persistence in the environment, and the potential for degradation into less harmful products. This review suggests investigating key precursors for a better understanding of environmental fate and effects (Liu & Avendaño, 2013).
Synthetic Pathways and Catalyst Development
Another study emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine cores, a structure of interest in medicinal chemistry. It reviews synthetic pathways and the application of diverse catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine derivatives, indicating the potential for this compound in catalytic and synthetic applications (Parmar, Vala, & Patel, 2023).
Safety and Hazards
将来の方向性
The replacement of pyridine-N-oxide by 2-difluoromethylpyridine enhances the activity of the model compound, which could open a new path for bioisosteric replacement in drug discovery and development . This suggests that 2-(Difluoromethyl)pyridin-4-ol and its derivatives could have significant potential in future pharmaceutical research and development .
特性
IUPAC Name |
2-(difluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHJCRJHOEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501125-75-3 |
Source


|
| Record name | 2-(Difluoromethyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

![[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE](/img/structure/B2893341.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)


![N4-(4-ethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2893360.png)

